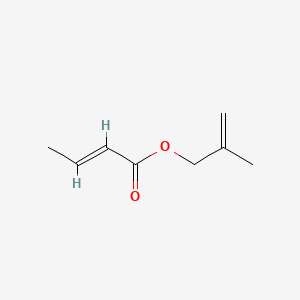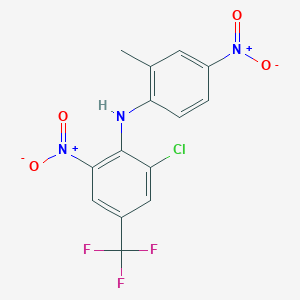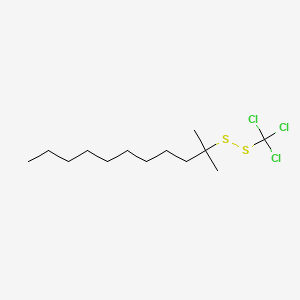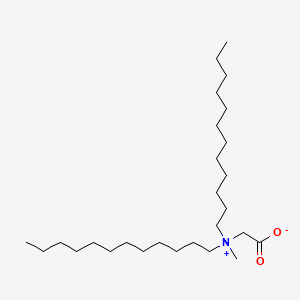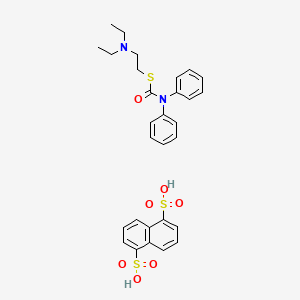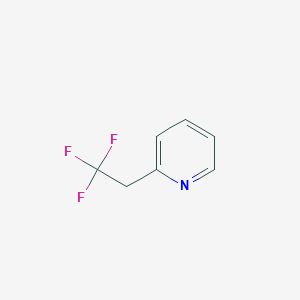
2-(2,2,2-Trifluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)pyridine is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability. The trifluoromethyl group is known for its strong electron-withdrawing nature, which influences the compound’s behavior in various chemical reactions.
Preparation Methods
The synthesis of 2-(2,2,2-Trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product . Another method involves the use of trifluoroacetic acid derivatives, where the trifluoroethyl group is introduced via a nucleophilic substitution reaction .
Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis of this compound .
Chemical Reactions Analysis
2-(2,2,2-Trifluoroethyl)pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction leads to the corresponding amines or alcohols .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridine is largely influenced by the trifluoromethyl group. This group increases the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity, making it a potent inhibitor of certain enzymatic pathways .
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethyl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: This compound has a single fluorine atom attached to the pyridine ring, making it less electron-withdrawing compared to this compound.
2,6-Difluoropyridine: With two fluorine atoms, this compound exhibits different reactivity and stability profiles.
2-(Trifluoromethyl)pyridine: Similar to this compound, but with the trifluoromethyl group directly attached to the pyridine ring, leading to distinct chemical properties.
The uniqueness of this compound lies in the presence of the trifluoroethyl group, which imparts a combination of high reactivity and stability, making it a versatile compound in various applications.
Properties
CAS No. |
1186195-13-0 |
|---|---|
Molecular Formula |
C7H6F3N |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-6-3-1-2-4-11-6/h1-4H,5H2 |
InChI Key |
MKFDWZKRIACKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


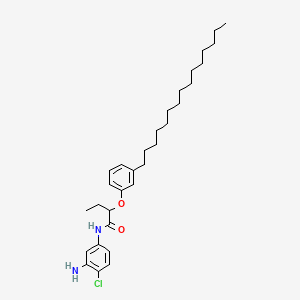
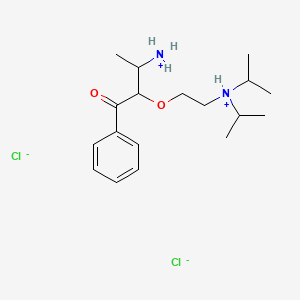
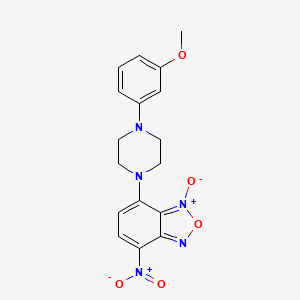
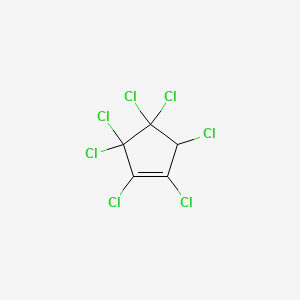
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
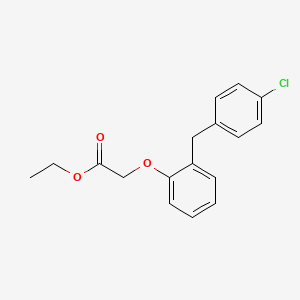
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
